molecular formula C15H16N2O6S B4655431 2,5-dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

2,5-dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No.: B4655431
M. Wt: 352.4 g/mol
InChI Key: PJTRSXIOWVUEOA-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group substituted with two methoxy groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methyl-5-nitroaniline, is nitrated to introduce the nitro group.

    Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid to form the sulfonamide group.

    Methoxylation: Finally, the compound undergoes methoxylation where methoxy groups are introduced using methanol and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration, sulfonation, and methoxylation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

2,5-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
  • 2,5-Dimethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
  • 2,5-Dimethoxy-N-(2-methyl-6-nitrophenyl)benzenesulfonamide

Uniqueness

2,5-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the nitro and methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-10-4-5-11(17(18)19)8-13(10)16-24(20,21)15-9-12(22-2)6-7-14(15)23-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTRSXIOWVUEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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